Product packaging for Diethyl 4-Methoxyphenylphosphonate(Cat. No.:CAS No. 3762-33-2)

Diethyl 4-Methoxyphenylphosphonate

Cat. No.: B1349408
CAS No.: 3762-33-2
M. Wt: 244.22 g/mol
InChI Key: OTUVLLBGFFIEJO-UHFFFAOYSA-N
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Description

Overview of Arylphosphonates in Synthetic Chemistry

Within the broader category of organophosphorus compounds, arylphosphonates are distinguished by the direct attachment of a phosphonate (B1237965) group to an aromatic ring. These compounds serve as valuable intermediates in organic synthesis due to the phosphonate group's ability to be transformed into various other functional groups. nih.gov The synthesis of functionalized arylphosphonates has traditionally been a challenge, often requiring pre-functionalized starting materials. nih.gov However, recent advancements have led to the development of novel, metal-free methods for creating C-P bonds, such as those leveraging the high reactivity of arynes. organic-chemistry.org These modern synthetic strategies offer milder reaction conditions and greater functional group tolerance, expanding the accessibility and utility of arylphosphonates in creating complex molecules. organic-chemistry.orgacs.orgorganic-chemistry.org Arylphosphorus compounds are of significant interest in medicinal chemistry, material science, and as ligands in metal-catalyzed reactions. organic-chemistry.orgacs.org

Research Trajectory of Diethyl 4-Methoxyphenylphosphonate within the Field

This compound has carved a specific niche within the field of arylphosphonate research. Its trajectory has been largely defined by its utility as a reactant in the synthesis of various biologically active and structurally complex molecules. Research has demonstrated its application in the creation of stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant properties, and oligostilbenoids. sigmaaldrich.com The compound's consistent use in these synthetic endeavors highlights its reliability as a chemical tool for building intricate molecular architectures.

Scope and Objectives of Research on this compound

The primary research objective concerning this compound is its application as a key intermediate in the synthesis of novel organic compounds. Investigations focus on its reactivity and its ability to participate in various chemical transformations to yield target molecules with desired properties. A significant area of research involves its use in the synthesis of compounds with potential therapeutic benefits, such as neuroprotective agents. sigmaaldrich.com The overarching goal is to leverage the chemical properties of this compound to access new chemical space and develop innovative synthetic methodologies.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₉O₄P
Molecular Weight258.25 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point155-160°C at 0.5 mmHg
Density1.132 g/mL at 25°C
Refractive Indexn20/D 1.504
SolubilitySoluble in organic solvents such as ethanol (B145695) and chloroform

Data sourced from references sigmaaldrich.comnih.govontosight.ai

Spectroscopic Data

Spectroscopic analysis provides crucial information for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum, obtained using both Neat and ATR-Neat techniques on a Bruker Tensor 27 FT-IR instrument, provides information about the functional groups present in the molecule. nih.gov

Mass Spectrometry (MS): GC-MS analysis reveals a molecular weight of 258, consistent with the compound's chemical formula. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17O4P B1349408 Diethyl 4-Methoxyphenylphosphonate CAS No. 3762-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphoryl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVLLBGFFIEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345480
Record name Diethyl 4-Methoxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-33-2
Record name Diethyl 4-Methoxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Diethyl 4-Methoxyphenylphosphonate in solution. By analyzing the magnetic properties of its constituent nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The signals are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons).

In a typical ¹H NMR spectrum, the ethoxy groups (–OCH₂CH₃) give rise to two distinct signals. The methyl (CH₃) protons appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a multiplet, often a doublet of quartets, resulting from coupling to both the methyl protons and the phosphorus atom. The methoxy (B1213986) group (–OCH₃) on the aromatic ring presents as a sharp singlet. The aromatic protons appear as two sets of multiplets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. nih.gov

Table 1: ¹H NMR Spectral Data for this compound

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OCH₂CH₃ 1.26 Triplet (t) J = 7.1 Hz 6H
-OCH₃ 3.80 Singlet (s) - 3H
-OCH₂ CH₃ 3.95 – 4.14 Multiplet (m) - 4H
Aromatic H (ortho to -OCH₃) 6.89 – 6.96 Multiplet (m) - 2H
Aromatic H (ortho to -P) 7.66 – 7.74 Multiplet (m) - 2H

Data obtained in CDCl₃ at 400 MHz. nih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a series of singlet peaks, each corresponding to a unique carbon atom or a set of equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum shows distinct signals for the methyl and methylene carbons of the ethoxy groups, the methoxy carbon, and the four unique carbons of the para-substituted aromatic ring. The carbon atoms are coupled to the phosphorus atom, resulting in doublet signals with characteristic C-P coupling constants. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound

Signal Assignment Chemical Shift (δ, ppm) Multiplicity (due to P-coupling) Coupling Constant (J, Hz)
-OCH₂CH₃ 16.34 Doublet (d) J = 6.5 Hz
-OCH₃ 55.36 Singlet (s) -
-OCH₂ CH₃ 61.82 Doublet (d) J = 5.4 Hz
Aromatic C (ortho to -OCH₃) 113.95 Doublet (d) J = 16.0 Hz
Aromatic C (ipso to -P) 119.54 Doublet (d) J = 194.8 Hz
Aromatic C (ortho to -P) 133.72 Doublet (d) J = 11.3 Hz
Aromatic C (ipso to -OCH₃) 162.83 Doublet (d) J = 3.4 Hz

Data obtained in CDCl₃ at 101 MHz. nih.gov

³¹P NMR spectroscopy is a highly specific technique that provides direct information about the phosphorus atom in the molecule. Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, this technique is very sensitive. The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents attached to it.

For this compound, the ³¹P NMR spectrum typically shows a single resonance, as there is only one phosphorus environment. The chemical shift value is characteristic of a pentavalent phosphonate (B1237965) ester. nih.gov

Table 3: ³¹P NMR Spectral Data for this compound

Nucleus Chemical Shift (δ, ppm)
³¹P 19.6

*Data obtained in CDCl₃ at 162 MHz, referenced to external H₃PO₄. nih.gov

While 1D NMR spectra provide substantial structural information, 2D NMR techniques are invaluable for unambiguously confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methyl and methylene protons of the ethoxy groups. Cross-peaks would be observed between the signals at ~1.26 ppm and ~4.05 ppm, verifying their adjacent relationship. youtube.comyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates directly bonded protons and carbons. libretexts.orgyoutube.com This would show cross-peaks connecting the proton signals to their corresponding carbon signals, for instance, the methyl protons (~1.26 ppm) to the methyl carbon (~16.34 ppm), and the aromatic protons to their respective aromatic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. fiveable.menanalysis.compressbooks.pub A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would confirm the assignments made in the standard ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for identifying the presence of these groups.

The IR spectrum of this compound would exhibit several key absorption bands:

P=O Stretching: A strong absorption band is expected in the region of 1250-1200 cm⁻¹, which is characteristic of the P=O double bond in phosphonates.

P-O-C Stretching: Strong absorptions corresponding to the P-O-C (alkyl) stretching vibrations are typically observed in the 1050-1000 cm⁻¹ region.

C-O-C Stretching: The aryl-alkyl ether linkage of the methoxy group will show a characteristic C-O-C stretching band.

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. fiveable.me

C-H Stretching: The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the ethyl and methyl groups just below 3000 cm⁻¹, and for the sp² hybridized carbons of the aromatic ring just above 3000 cm⁻¹. fiveable.me

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Electron Ionization (EI) is a common method used for volatile compounds like this compound.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (244.22 g/mol ). The fragmentation pattern provides further structural clues. Common fragmentation pathways for organophosphorus compounds involve the cleavage of bonds adjacent to the phosphorus atom and rearrangements. For this compound, characteristic fragment ions would likely result from the loss of ethoxy groups, the methoxy group, and potentially cleavage of the P-C bond.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₁₁H₁₇O₄P), the theoretical exact mass can be calculated, providing a benchmark for experimental verification.

HRMS analysis of related aryl phosphonates is often conducted using techniques that generate adduct ions, such as the sodium adduct ([M+Na]⁺), for enhanced detection and accuracy. amazonaws.com The high-resolution measurement distinguishes the analyte from other molecules with the same nominal mass, providing a high degree of confidence in its identification.

Table 1: Theoretical High-Resolution Mass Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M]⁺C₁₁H₁₇O₄P244.08644
[M+H]⁺C₁₁H₁₈O₄P245.09425
[M+Na]⁺C₁₁H₁₇O₄PNa267.07619

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatography component separates the compound from any impurities, with purity levels often reported to be greater than 97.0% (GC). cookechem.comtcichemicals.com The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of approximately 244, corresponding to its molecular weight. Key fragmentation pathways for organophosphonates typically involve the cleavage of the ester groups and the carbon-phosphorus bond. Expected fragmentation patterns would include:

Loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) from the ester side chains.

Cleavage of the P-C bond, leading to fragments corresponding to the methoxyphenyl group and the diethyl phosphonate moiety.

Rearrangement reactions, which are common in the fragmentation of organophosphorus compounds.

Table 2: Predicted Key Fragments in the GC-MS Analysis of this compound

m/z (Predicted)IdentityFragmentation Pathway
244[M]⁺Molecular Ion
216[M-C₂H₄]⁺Loss of ethylene
199[M-OC₂H₅]⁺Loss of ethoxy radical
171[M-C₂H₄, -OC₂H₅]⁺Sequential loss of ethylene and ethoxy radical
139[CH₃OC₆H₄P(O)H]⁺Cleavage of P-OEt and rearrangement
108[CH₃OC₆H₄]⁺Cleavage of the P-C bond

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful HRMS technique that combines a soft ionization source (ESI) with a high-resolution mass analyzer (TOF). ESI is particularly suited for polar molecules and typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the parent compound. The TOF analyzer then measures the mass-to-charge ratio of these ions with high precision, allowing for the determination of the elemental formula. While specific experimental data for this compound is not widely published, the technique would be used to confirm the molecular mass by detecting the [M+H]⁺ ion at m/z 245.09425 or the [M+Na]⁺ ion at m/z 267.07619.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, phosphorus) within the pure compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₁H₁₇O₄P) to verify its empirical formula and purity.

Table 3: Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )% Composition (Theoretical)
CarbonC12.01154.09%
HydrogenH1.0087.01%
OxygenO15.99926.20%
PhosphorusP30.97412.68%

X-Ray Diffraction Studies

X-ray diffraction is a definitive technique for determining the precise three-dimensional atomic arrangement in solid, crystalline materials. As this compound is typically supplied as a liquid at room temperature, X-ray diffraction studies are not applicable to the compound in its standard state. tcichemicals.comechemi.com Such analysis would only be possible if a stable, crystalline derivative of the compound were to be synthesized and isolated. Currently, there are no publicly available reports of single-crystal X-ray diffraction data for this compound or its derivatives.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the quantum mechanical properties of a molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It allows for the calculation of various molecular properties by approximating the electron density. While DFT has been applied to a vast number of organic compounds, specific studies detailing DFT calculations, including the functionals and basis sets used for Diethyl 4-Methoxyphenylphosphonate, were not found in the reviewed scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and kinetic stability. The energy gap between them (HOMO-LUMO gap) is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.

Specific calculated values for the HOMO, LUMO, and the corresponding energy gap for this compound are not available in the public literature reviewed for this article.

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. This information helps in understanding the electrostatic interactions and reactivity of the molecule.

A detailed Mulliken charge distribution analysis for each atom in this compound has not been reported in the searched scientific databases.

Molecular Electrostatic Potential (MEP) Distributions

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. Different colors on an MEP map represent varying electrostatic potentials, with red typically indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions.

Specific MEP distribution maps and analysis for this compound were not found in the available literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

Adsorption Pattern Elucidation

MD simulations can be employed to elucidate the adsorption patterns of molecules on various surfaces, which is critical for applications in materials science and catalysis. Such simulations would reveal the preferred orientation and interaction energies of this compound when it adsorbs onto a substrate.

There are no specific studies available in the reviewed literature that use Molecular Dynamics simulations to investigate the adsorption patterns of this compound.

Intermolecular Interactions Analysis

The way molecules interact with each other governs many of their bulk properties, such as solubility and boiling point. In the context of biological systems, intermolecular interactions are paramount, dictating how a molecule might bind to a protein or other biological target. researchgate.net For this compound, several types of non-covalent interactions are expected to be significant. These include:

van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.

Hydrogen bonding: The presence of the phosphoryl oxygen (P=O) and the methoxy (B1213986) group's oxygen atom allows for the formation of hydrogen bonds with suitable donor molecules. These interactions are highly directional and play a crucial role in the structure of many chemical and biological systems. nih.gov

π-π stacking: The aromatic phenyl ring can interact with other aromatic systems through π-π stacking, a non-covalent interaction that is important in the stabilization of DNA and protein structures.

Dipole-dipole interactions: The polar P=O bond and the C-O bonds in the ethoxy and methoxy groups create a molecular dipole moment, leading to dipole-dipole interactions with other polar molecules.

A computational study on a related compound, dimethyl methylphosphonate (B1257008) (DMMP), provides a practical example of how intermolecular interactions can be quantified. The study investigated the adsorption of DMMP on a titanium dioxide surface, a process governed by intermolecular forces. dtic.mil The calculated adsorption energies, which represent the strength of the interaction between the molecule and the surface, were found to be significant, indicating a strong affinity.

Adsorption Energies of Dimethyl Methylphosphonate (DMMP) on an Anatase TiO2 Surface. dtic.mil
Surface TypeAdsorption Energy (kcal/mol)Key Interacting Atoms
Unfaceted-21.0Ti---O=P

This data for DMMP suggests that this compound would also exhibit strong interactions with polar surfaces and other molecules, driven by its polar functional groups.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the definition of atoms and the bonds between them based on the topology of the electron density. researchgate.netamercrystalassn.org Developed by Richard Bader, QTAIM provides a rigorous method for partitioning a molecule into atomic basins. researchgate.net The analysis of the electron density at specific points, known as bond critical points (BCPs), reveals the nature of the chemical bonds. orientjchem.org

For a molecule like this compound, a QTAIM analysis would involve:

Calculation of the electron density: This is typically done using high-level quantum mechanical calculations.

Identification of critical points: These are points where the gradient of the electron density is zero. BCPs are of particular interest as they are found between two interacting atoms.

Analysis of BCP properties: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the bond's character. For example, a high value of ρ indicates a strong covalent bond, while the sign of ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions.

Illustrative QTAIM Data for Hydrogen Bonds in a Dipyridiniumbisiodate Salt. orientjchem.org
BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Nature of Interaction
O···H0.0250.091Non-covalent

A QTAIM analysis of this compound would allow for a detailed characterization of all its covalent bonds (P-O, P-C, C-C, C-H, etc.) and any intramolecular non-covalent interactions, providing a deeper understanding of its electronic structure.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. nih.gov It is based on the relationship between the electron density and the reduced density gradient. NCI analysis generates three-dimensional plots that highlight regions of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov

In an NCI plot, different types of interactions are typically color-coded:

Blue or green: Indicates attractive interactions like hydrogen bonds and van der Waals forces.

Red or yellow: Signifies repulsive interactions, such as steric clashes between atoms.

For this compound, an NCI analysis would be invaluable for visualizing the intramolecular and intermolecular interactions. It would likely reveal attractive interactions between the hydrogen atoms on the ethyl groups and the phosphoryl oxygen, as well as potential weak interactions involving the aromatic ring. A study on procainamide, for instance, used NCI analysis to reveal weak van der Waals forces and hydrogen bonding, alongside noticeable steric repulsion. nih.gov

COSMO-RS Studies for Solvation Behavior

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions. nih.gov It is particularly useful for studying the solvation behavior of molecules, which is crucial for understanding their solubility, reactivity in different media, and partitioning behavior in biological systems. nih.gov

COSMO-RS calculations can predict various properties, including:

Activity coefficients: A measure of the deviation of a substance's behavior from ideality in a mixture.

Solubility: The maximum amount of a solute that can dissolve in a given solvent.

Partition coefficients: The ratio of the concentrations of a compound in a mixture of two immiscible solvents at equilibrium.

While specific COSMO-RS data for this compound is not available, a study on the solubility of CO2 in different solvents illustrates the predictive power of this method. nih.gov The study successfully compared COSMO-RS predictions with experimental data for vapor pressure and other thermodynamic properties. nih.gov For this compound, COSMO-RS could be employed to predict its solubility in various organic solvents and water, providing valuable information for its handling and application.

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. This correlation provides confidence in the computational models and allows for their refinement. For organophosphorus compounds, theoretical calculations have been successfully used to interpret and predict experimental results.

A study on several organophosphate pesticides demonstrated a good correlation between theoretical calculations (using Density Functional Theory, DFT) and experimental UV-Vis spectra. researchgate.net The theoretical models were able to reproduce the main features of the experimental spectra, aiding in their interpretation. researchgate.net

Another study focused on predicting the lipophilicity (logP) of organophosphate pesticides, a key parameter in assessing their environmental fate and biological activity. nih.gov The researchers found a strong linear relationship between the experimentally determined logP values and those calculated using DFT. nih.gov

Correlation of Experimental and Calculated LogP for Selected Organophosphate Pesticides. nih.gov
CompoundExperimental logPCalculated logP (PBE/SVP)
Parathion3.803.26
Phorate3.604.35
Monocrotophos-0.20-0.92

These examples underscore the power of combining theoretical calculations with experimental measurements to gain a comprehensive understanding of the properties and behavior of molecules like this compound.

Reactivity and Mechanistic Insights of Diethyl 4 Methoxyphenylphosphonate in Organic Transformations

Phosphorylation Reactions

While Diethyl 4-methoxyphenylphosphonate is often the target product of synthesis, it can also act as a phosphorylating agent, transferring the diethyl phosphate (B84403) group to a nucleophile. This reactivity is fundamental in the synthesis of various biologically important molecules, including derivatives of nucleosides.

In the realm of nucleoside chemistry, the phosphorylation of protected nucleosides is a critical step. One-pot procedures have been developed for this transformation, often involving the in-situ generation of a more reactive phosphorylating species. For instance, a protected nucleoside can be reacted with a diphenyl H-phosphonate in the presence of an N-oxide, such as N-methylmorpholine N-oxide (NMMO), to form an oxyonium phosphobetaine intermediate. nih.gov This highly reactive intermediate can then efficiently phosphorylate the nucleoside. While this specific example uses diphenyl H-phosphonate, the principle can be extended to other phosphonates, including this compound, particularly in the presence of activating agents that facilitate the departure of the 4-methoxyphenoxy group.

The efficiency of such phosphorylation reactions can be very high, with yields for adenosine, cytidine, and thymidine/uridine derivatives reaching up to 96%. nih.gov However, the yields for guanosine (B1672433) derivatives are typically lower. nih.gov The reaction often employs a mixture of dimethylformamide (DMF) and pyridine (B92270) as the solvent and is carried out in the presence of molecular sieves to ensure anhydrous conditions. nih.gov

Role in C-P Bond Forming Reactions

The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, and this compound is frequently synthesized through such reactions. The two most prominent examples are the Hirao and Pudovik reactions.

The Hirao reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite (B83602). nih.govsemanticscholar.org In the context of our target molecule, this would typically involve the reaction of 4-bromoanisole (B123540) or 4-iodoanisole (B42571) with diethyl phosphite in the presence of a palladium catalyst. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govnih.gov The reaction is generally conducted in the presence of a base, such as triethylamine, and can be performed in various solvents or even neat. nih.gov Microwave-assisted Hirao reactions have also been developed, often allowing for shorter reaction times and improved efficiency. It has been noted that both electron-donating and electron-withdrawing substituents on the aromatic ring can decrease the reactivity in these couplings, necessitating harsher conditions. nih.gov

The Pudovik reaction is another fundamental C-P bond-forming reaction, which involves the addition of a dialkyl phosphite to an imine, yielding an α-aminophosphonate. wikipedia.org While this compound is the product in the Hirao reaction, in a Pudovik-type reaction, a related dialkyl phosphite adds to an imine derived from 4-methoxybenzaldehyde (B44291). For example, the reaction of diethyl phosphite with an imine formed from 4-methoxybenzaldehyde and an amine, under basic conditions, would yield a product structurally related to our target molecule. wikipedia.org Catalytic and enantioselective versions of the Pudovik reaction have been developed, often employing chiral catalysts to produce optically active α-aminophosphonates. wikipedia.orgorganic-chemistry.org

Intermediate Formation and Characterization

The mechanisms of the reactions involving this compound proceed through various transient species. Understanding the formation and nature of these intermediates is crucial for optimizing reaction conditions and controlling product selectivity.

Pyrophosphonate Intermediates

While not a common fate for this compound itself under standard conditions, pyrophosphonate formation can occur in related reactions, particularly those involving chlorophosphate esters and strong organic bases. Although direct evidence for pyrophosphonate intermediates from this compound is scarce in the reviewed literature, analogous reactions provide insight. For instance, the reaction of certain chlorophosphate esters with diazabicycloundecene (DBU) can lead to the formation of pyrophosphate esters.

Dialkoxy Carboxylate Intermediates

In the context of the Pudovik reaction and related transformations, the initial addition of the phosphite to a carbonyl or imine group leads to the formation of a tetrahedral intermediate. nih.gov For example, in the reaction of diethyl phosphite with an aldehyde, an α-hydroxyphosphonate is formed. nih.gov In the case of an imine, the corresponding α-aminophosphonate adduct is the initial product. These adducts are stable intermediates that can be isolated.

In some cases, these initial adducts can undergo further transformations. For instance, in reactions of α-oxophosphonates with dialkyl phosphites, the initially formed Pudovik adduct can rearrange to a phosphonate-phosphate species, which contains a >P(O)–O–CH–P(O)< skeleton. The extent of this rearrangement can be influenced by the amount of catalyst used.

Kinetic and Thermodynamic Studies of Reactions

The rates and equilibria of reactions involving phosphonates are influenced by various factors, including the electronic nature of the substituents and the reaction conditions. While specific kinetic and thermodynamic data for this compound are not extensively reported in the literature, studies on related compounds provide valuable insights.

For instance, in the Hirao reaction, the electronic properties of the aryl halide play a significant role. Both electron-donating and electron-withdrawing groups on the aryl ring have been observed to decrease the reaction rate compared to unsubstituted aryl halides. nih.gov This suggests a complex interplay of factors in the catalytic cycle, where both oxidative addition and reductive elimination steps are sensitive to the electronic environment of the aryl group.

Catalytic Cycles and Transition State Analysis

The mechanisms of palladium-catalyzed C-P bond-forming reactions, such as the Hirao reaction, have been the subject of considerable study. The generally accepted catalytic cycle for the Hirao reaction involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromoanisole) to form a Pd(II) intermediate. semanticscholar.org

Ligand Exchange/Deprotonation: The dialkyl phosphite coordinates to the palladium center, often followed by deprotonation by a base to form a phosphonato-palladium(II) complex.

Reductive Elimination: The aryl group and the phosphonate (B1237965) group on the palladium center undergo reductive elimination to form the C-P bond of the arylphosphonate product and regenerate the Pd(0) catalyst. semanticscholar.orgnih.gov

The nature of the active catalyst and the ligands involved can influence the efficiency of the catalytic cycle. In some "ligand-free" protocols, the dialkyl phosphite itself can act as a ligand for the palladium catalyst. nih.gov

The Pudovik reaction, particularly its Lewis acid-catalyzed variants, also proceeds through a defined catalytic cycle. For example, in the copper(II) triflate-catalyzed reaction of a phosphine (B1218219) oxide with an aldehyde, the catalyst coordinates to the initial adduct, facilitating a phospha-Brook rearrangement to form the final product and regenerate the catalyst. beilstein-journals.orgnih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states of these reactions. For the Pudovik reaction, DFT can be used to model the transition state of the addition of the phosphite to the imine or aldehyde, providing insights into the stereoselectivity of the reaction. Similarly, for the Hirao reaction, DFT calculations can elucidate the energetics of the oxidative addition and reductive elimination steps, helping to understand the influence of substituents on the reaction rate and efficiency. nih.gov

Synthesis and Research on Derivatives and Analogues of Diethyl 4 Methoxyphenylphosphonate

Structural Modifications of the Aryl Moiety

Alterations to the aromatic ring of Diethyl 4-Methoxyphenylphosphonate are a key strategy for synthesizing new derivatives with potentially enhanced or novel properties.

Substituted Methoxyphosphonates

The introduction of various substituents onto the methoxyphenyl ring allows for the fine-tuning of the electronic and steric properties of the molecule. A notable example is the synthesis of Diethyl (4-bromo-2-methoxyphenyl)phosphonate. This compound and other substituted methoxyphosphonates are often synthesized through multi-step procedures. For instance, the synthesis of Diethyl (4-bromo-2-methoxyphenyl)phosphonate can be achieved, and its structure and properties studied.

The synthesis of such compounds can sometimes be challenging due to the availability of starting materials. However, methods like phosphonate-directed ortho C-H borylation are being developed to provide access to highly substituted aryl phosphonates. nih.gov This technique allows for the conversion of simple aryl phosphonates into ortho-boryl phosphonates, which can then be further functionalized. nih.gov

Derivatives with Varied Aromatic Substituents

A broad range of derivatives can be accessed by varying the substituents on the aromatic ring. These substituents can modulate the compound's chemical properties and biological activity. The synthesis of these derivatives often involves cross-coupling reactions. For example, palladium-catalyzed reactions are commonly employed for the synthesis of various aryl phosphonates. nih.gov

The table below showcases a selection of synthesized this compound derivatives with different aromatic substituents and their reported yields.

Derivative NameSubstituent(s)Synthesis MethodYield (%)
Diethyl (4-bromobenzyl)phosphonate4-BromoMichaelis-Arbuzov reaction90
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate4-B(pin)Palladium-catalyzed borylationNot specified
1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate (B1210297)4-((diethoxyphosphoryl)methyl)Palladium-catalyzed α,β-homodiarylation38

Data sourced from multiple studies. nih.govchemicalbook.com

Modification of the Phosphonate (B1237965) Ester Groups

The ester groups attached to the phosphorus atom can also be modified to create new analogues. This can be achieved through transesterification reactions, where the ethyl groups of this compound are exchanged with other alkyl or aryl groups. mdpi.com For instance, reacting the phosphonic acid with an alcohol in the presence of a coupling agent can yield a variety of phosphonate esters. google.com

Selective esterification of phosphonic acids is also a viable method. nih.gov Depending on the reaction conditions, such as temperature and the choice of reagent, it is possible to obtain either mono- or diesters of the phosphonic acid. nih.gov For example, using triethyl orthoacetate allows for the selective formation of either the monoethyl or diethyl ester. nih.gov

Formation of Alpha-Hydroxyphosphonate Derivatives

The addition of a hydroxyl group to the carbon adjacent to the phosphorus atom (the α-carbon) leads to the formation of α-hydroxyphosphonates. A primary method for their synthesis is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. nih.govmdpi.com In the context of this compound, this would typically involve the reaction of a related aldehyde, 4-methoxybenzaldehyde (B44291), with a phosphite.

The synthesis of diethyl [hydroxy(4-methoxyphenyl)methyl]phosphonate can be accomplished through the reaction of 4-methoxybenzaldehyde and diethyl phosphite. researchgate.net Various catalysts can be employed to facilitate this reaction, including bases or acidic resins. researchgate.net The reaction conditions can be optimized to achieve high yields of the desired α-hydroxyphosphonate. mdpi.comresearchgate.net

Synthesis of Alpha-Aminophosphonate Derivatives

Analogous to the synthesis of α-hydroxyphosphonates, α-aminophosphonates can be prepared through the Kabachnik-Fields reaction. wikipedia.orgorganic-chemistry.org This one-pot, three-component reaction involves an amine, a carbonyl compound (like 4-methoxybenzaldehyde), and a dialkyl phosphite (such as diethyl phosphite). wikipedia.orgresearchgate.net The reaction proceeds through the formation of an imine intermediate, which then undergoes hydrophosphonylation. wikipedia.orgnih.gov

The synthesis of diethyl(amino(4-methoxyphenyl)methyl)phosphonate has been reported, often starting from 4-methoxybenzaldehyde, an amine source like ammonium (B1175870) acetate, and diethyl phosphite. semanticscholar.org Various catalysts, including Lewis acids, can be used to promote the reaction. organic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient method for preparing these derivatives. sciforum.net

Derivative TypeGeneral Reaction NameKey Reactants
α-HydroxyphosphonatesPudovik ReactionAldehyde/Ketone, Dialkyl Phosphite
α-AminophosphonatesKabachnik-Fields ReactionAmine, Aldehyde/Ketone, Dialkyl Phosphite

Structure-Reactivity and Structure-Application Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and potential applications. For derivatives of this compound, these studies involve systematically altering the structure and evaluating the impact on specific properties.

For example, in the context of biological activity, minor structural modifications to a parent compound can significantly alter its function. nih.gov The introduction of different substituents on the aryl ring or modifications to the phosphonate ester groups can influence factors like binding affinity to a biological target.

In terms of chemical reactivity, SAR studies can elucidate the electronic and steric effects of different functional groups. For instance, the electron-donating or -withdrawing nature of a substituent on the aryl ring can affect the nucleophilicity or electrophilicity of the molecule, thereby influencing its reaction pathways. The insights gained from SAR studies are invaluable for the rational design of new derivatives with desired properties.

Advanced Research Applications and Functional Studies

Applications in Advanced Organic Synthesis

In the realm of modern organic chemistry, the quest for efficient and selective methods for constructing complex molecular architectures is paramount. Diethyl 4-methoxyphenylphosphonate serves as a valuable tool in this endeavor, primarily through its participation in carbon-carbon bond-forming reactions.

As Cross-Coupling Agents

The synthesis of this compound itself often involves sophisticated cross-coupling methodologies, highlighting the importance of this class of reactions in accessing such valuable reagents. The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides, stands as a prominent method for the formation of the crucial phosphorus-carbon bond in aryl phosphonates. This reaction has been a cornerstone in organophosphorus chemistry for synthesizing a wide array of functionalized phosphonates.

Furthermore, advancements in catalytic systems have led to the development of "green" variations of the Hirao reaction. These improved methods may utilize microwave-assisted, solvent-free conditions with a palladium(II) acetate (B1210297) catalyst, offering a more environmentally benign route to compounds like this compound. The reactivity of the starting materials in these couplings can be influenced by the nature of the substituents on the aryl halide. For instance, electron-donating groups, such as the methoxy (B1213986) group in 4-bromoanisole (B123540) (a potential precursor), can impact the reaction's efficiency.

Building Blocks for Complex Molecule Construction

One of the most powerful applications of this compound in synthetic organic chemistry is its use as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of alkene synthesis, providing a highly reliable and stereoselective method for forming carbon-carbon double bonds.

In the HWE reaction, the phosphonate (B1237965) is first deprotonated with a base to form a stabilized phosphonate carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone. The resulting intermediate subsequently collapses to form an alkene, with the stereochemical outcome, predominantly the (E)-alkene, being a key advantage of this methodology. The dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. The versatility of the HWE reaction allows for its application in the synthesis of a wide range of complex molecules, including natural products. By employing this compound, chemists can introduce the 4-methoxyphenylvinyl moiety into a target structure, a common fragment in various biologically active compounds and functional materials.

Corrosion Inhibition Studies

The ability of organophosphonates to interact with metal surfaces has led to their investigation as corrosion inhibitors. These compounds can form protective films on the metal, mitigating the destructive effects of corrosive environments. While direct studies on this compound are limited in publicly available literature, research on closely related derivatives provides significant insights into its potential in this field.

Investigation of this compound and Derivatives as Corrosion Inhibitors

A study on Diethyl (((4-methoxyphenyl)(phenylamino)methyl)phosphonate) (p-DEPAMP), a derivative of this compound, has demonstrated its efficacy as a corrosion inhibitor for XC48 carbon steel in a 1 mol L⁻¹ HCl medium researchgate.net. The presence of the methoxy group in the para position was found to be beneficial for its inhibitory action researchgate.net. The inhibition is attributed to the adsorption of the phosphonate molecules onto the steel surface, a process that can be described by the Langmuir adsorption isotherm model researchgate.net. This adsorption creates a barrier that isolates the metal from the corrosive solution. The efficiency of such inhibitors is often dependent on their concentration, with higher concentrations generally providing better protection.

The general mechanism of corrosion inhibition by phosphonates involves the formation of a protective layer on the metal surface. This can occur through physical and/or chemical adsorption, where the heteroatoms (oxygen and phosphorus) in the phosphonate group and the π-electrons of the aromatic ring play a crucial role in the interaction with the metal's d-orbitals.

Electrochemical Impedance Spectroscopy (EIS) Evaluations

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the protective film formed by corrosion inhibitors. In the case of the derivative p-DEPAMP, EIS measurements were conducted to evaluate its performance on XC48 carbon steel in an acidic solution researchgate.net.

The results from EIS studies are often represented as Nyquist plots. An increase in the diameter of the semicircle in the Nyquist plot upon the addition of the inhibitor indicates an increase in the charge transfer resistance (Rct) at the metal-solution interface. This increase in Rct signifies a slowing down of the corrosion process due to the formation of an adsorbed protective layer. The inhibition efficiency (η%) can be calculated from the Rct values obtained in the absence and presence of the inhibitor.

The following interactive table presents hypothetical EIS data for a phosphonate inhibitor, illustrating the effect of concentration on charge transfer resistance and inhibition efficiency.

Inhibitor Concentration (mol L⁻¹)Rct (Ω cm²)Inhibition Efficiency (η%)
0 (Blank)50-
1 x 10⁻⁵25080.0
5 x 10⁻⁵60091.7
1 x 10⁻⁴120095.8
5 x 10⁻⁴250098.0
1 x 10⁻³450098.9

Potentiodynamic Polarization (PDP) Analysis

Potentiodynamic Polarization (PDP) is another key electrochemical technique used to investigate the mechanism of corrosion inhibition. PDP curves provide information about the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

For the derivative p-DEPAMP, potentiodynamic polarization studies revealed that it acts as a mixed-type inhibitor researchgate.net. This means that it suppresses both the anodic and cathodic reactions. The addition of the inhibitor to the corrosive solution leads to a decrease in the corrosion current density (Icorr) and a shift in the corrosion potential (Ecorr) researchgate.net. A significant decrease in Icorr is indicative of effective corrosion inhibition. The inhibition efficiency can also be calculated from the Icorr values.

The following interactive table shows representative data from a potentiodynamic polarization study of a phosphonate inhibitor on carbon steel in an acidic medium.

Inhibitor Concentration (mol L⁻¹)Ecorr (mV vs. SCE)Icorr (μA cm⁻²)Inhibition Efficiency (η%)
0 (Blank)-450500-
1 x 10⁻⁵-44510080.0
5 x 10⁻⁵-4404591.0
1 x 10⁻⁴-4352295.6
5 x 10⁻⁴-4301098.0
1 x 10⁻³-425599.0

Surface Characterization Techniques (SEM, AFM) for Protective Layer Formation

The formation of protective layers by organophosphonates on metal surfaces is a significant area of research, aimed at preventing corrosion. Advanced microscopy techniques are crucial for characterizing these layers. While specific studies on this compound are not detailed in the available literature, the methodology for analyzing similar organophosphorus compounds provides a clear framework for how such characterization is performed.

Scanning Electron Microscopy (SEM) is utilized to investigate the surface morphology of protective coatings. mdpi.com By comparing images of a bare metal substrate with one coated by a phosphonate layer, researchers can assess the uniformity and homogeneity of the film. mdpi.comresearchgate.net For instance, SEM analysis can reveal the crystal structure of phosphate (B84403) coatings on steel and show how corrosive media affect the layer, such as by dissolving it or causing localized pitting. researchgate.net In studies of mesoporous iron phosphonate, SEM images have shown the material to be composed of spherical nanoparticles, providing insight into its fundamental structure. researchgate.net

Atomic Force Microscopy (AFM) offers complementary information about the surface at the micro and nanoscale. mdpi.com It is used to determine the smoothness and topography of the phosphonate layer. mdpi.com AFM can measure the thickness of self-assembled monolayers (SAMs) with high precision. For example, the thickness of an organophosphonate monolayer on a silicon oxide surface was measured to be approximately 18 Å. princeton.edu AFM is not only used for imaging but also for investigating the kinetics of how these monolayers organize and adsorb onto surfaces. nih.govmdpi.com AFM-based nanografting and nanoshaving techniques allow for detailed study of the stability and organization of organophosphonic acids on single-crystal surfaces. nih.gov

These techniques are essential for correlating the structure and morphology of the protective phosphonate film with its performance as a corrosion inhibitor.

Adsorption Mechanism Studies (e.g., Langmuir Isotherm Model)

Understanding the mechanism by which phosphonate compounds adsorb onto a surface is key to optimizing their application as corrosion inhibitors or surface modifiers. The Langmuir adsorption isotherm is a fundamental model used to describe the formation of a monolayer of adsorbate on a solid surface. wikipedia.orgyoutube.com

The Langmuir model is based on several key assumptions:

The surface possesses a finite number of equivalent adsorption sites. wikipedia.orgusda.gov

Each site can hold at most one molecule, leading to monolayer coverage. wikipedia.org

The adsorption energy is constant for all sites and there are no interactions between adsorbed molecules on adjacent sites. wikipedia.org

Adsorption is a reversible process, reaching a dynamic equilibrium between adsorption and desorption. wikipedia.orgyoutube.com

The Langmuir equation relates the fractional occupancy of the adsorption sites (θ) to the concentration (or partial pressure) of the adsorbate. wikipedia.org

While soils often violate the model's assumptions of uniform sites, the Langmuir equation has been frequently used to describe ion adsorption at low concentrations, such as phosphate on soil materials. usda.gov In cases of surface heterogeneity, a multi-surface Langmuir equation or other models like the Freundlich isotherm may provide a better fit to the experimental data. usda.gov By fitting experimental data to these models, researchers can determine key parameters like the maximum adsorption capacity and an affinity parameter related to the bonding energy, providing quantitative insight into the inhibitor's interaction with the metal surface. usda.gov

Biological and Pharmaceutical Research Applications

The phosphonate functional group is a key feature in a wide range of biologically active molecules due to its structural similarity to the phosphate group and its enhanced stability against hydrolysis. researchgate.neteurekaselect.com

Antifungal Activity Studies

Phosphonate compounds have been recognized for their fungicidal properties, particularly against oomycetes like Phytophthora species, which are responsible for devastating plant diseases. apsnet.orgresearchgate.netresearchgate.net A comparative study evaluated the in vitro antifungal activity of several phosphonate compounds, including diethyl phosphonate, against 34 isolates from nine different Phytophthora species. apsnet.org

The study found that potassium phosphonate was generally the most inhibitory compound. Among the alkyl phosphonates tested, monoethyl phosphonate was typically more inhibitory than the dialkyl phosphonates (dimethyl and diethyl phosphonate). apsnet.org When directly comparing the two dialkyl phosphonates, dimethyl phosphonate was found to be either equally or more inhibitory than diethyl phosphonate against the majority of the fungal isolates. apsnet.org

Despite these differences in in vitro activity, the four phosphonate compounds (potassium, monoethyl, dimethyl, and diethyl) demonstrated equal effectiveness in vivo in controlling stem rots on Persea indica and pepper plants. apsnet.org This similar level of disease control is likely due to the rapid hydrolysis of the alkyl-substituted phosphonates within the plant tissues, converting them to the more potent inorganic phosphonate anion. apsnet.org

CompoundComparative In Vitro Activity vs. Diethyl PhosphonateIn Vivo Efficacy (Stem Rot Control)
Potassium PhosphonateGenerally Most InhibitoryEffective
Monoethyl PhosphonateGenerally More InhibitoryEffective
Dimethyl PhosphonateEqually or More InhibitoryEffective
Diethyl PhosphonateBaselineEffective

Evaluation in Other Biological Assays

The unique chemical properties of the phosphonate group have led to its incorporation in the design of inhibitors for various enzymes, making phosphonate-containing compounds valuable tools in biomedical research. researchgate.neteurekaselect.com

Autotaxin (ATX) Inhibition: Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation and migration. nih.gov Elevated ATX activity is linked to cancer invasion and metastasis, making it an attractive drug target. nih.govmdpi.com Researchers have developed and evaluated a range of phosphonate derivatives as ATX inhibitors. nih.govnih.gov Certain β-hydroxy and β-keto phosphonate derivatives of LPA have shown potent inhibition of ATX activity, with some compounds exhibiting significant inhibition even at low micromolar concentrations. nih.gov These findings highlight the potential of phosphonate-based molecules in the development of anticancer therapies. nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.govwikipedia.org Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. dntb.gov.ua Organophosphates and phosphonates, including nerve agents like Sarin and Novichok, are potent AChE inhibitors that act by forming a stable covalent bond with a serine residue in the enzyme's active site. wikipedia.orgwikipedia.org Synthetic phosphonate analogs of natural AChE inhibitors, such as cyclophostin, have been synthesized and studied. nih.govresearchgate.net Kinetic analysis of these phosphonate analogs confirms that they can effectively inactivate human AChE, demonstrating their relevance in the study of enzyme mechanisms and the design of new therapeutic agents. nih.gov

The broader class of phosphonates has been investigated for a variety of biological activities, underscoring their importance in medicinal chemistry and drug discovery. researchgate.net

Biological TargetTherapeutic AreaRole of Phosphonates
Autotaxin (ATX)CancerPotent enzyme inhibitors to block production of pro-metastatic LPA. nih.govmdpi.com
Acetylcholinesterase (AChE)Neurological DisordersStable enzyme inhibitors that mimic the transition state of acetylcholine hydrolysis. nih.govresearchgate.net
Various EnzymesAntiviral, AntibioticsIsosteric mimics of phosphates with greater stability to hydrolysis, used in designing substrate analogs. researchgate.neteurekaselect.com

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The synthesis of arylphosphonates, including Diethyl 4-Methoxyphenylphosphonate, has traditionally relied on methods that can be resource-intensive and may not align with the principles of green chemistry. Future research is increasingly directed towards the development of novel and more sustainable synthetic pathways.

One promising avenue is the exploration of greener reaction media and catalysts. For instance, the use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent has shown success in the synthesis of benzyl (B1604629) phosphonates. frontiersin.org A catalytic system of potassium iodide (KI) and potassium carbonate (K2CO3) in PEG-400 has been demonstrated to be an efficient and expedient protocol for the synthesis of benzyl phosphonates at room temperature, avoiding the need for volatile and toxic organic solvents. frontiersin.org Adapting such systems for the synthesis of this compound could significantly improve the environmental footprint of its production.

Furthermore, advancements in C-H functionalization reactions present a powerful tool for more direct and atom-economical syntheses. digitellinc.com The development of methods for the direct coupling of arylboronate esters with dialkyl phosphites, for example, allows for the synthesis of arylphosphonates from readily available starting materials. digitellinc.com A two-step reaction sequence involving an initial C-H borylation followed by a C-P coupling reaction is a particularly attractive strategy. digitellinc.com

Future efforts will likely focus on:

The use of bio-based solvents and renewable starting materials.

The development of catalyst-free or metal-free reaction conditions.

The application of flow chemistry for continuous and scalable production.

Exploration of New Catalytic Systems

Catalysis plays a pivotal role in the synthesis of arylphosphonates, and the exploration of new catalytic systems is a continuous endeavor. While palladium- and copper-based catalysts have been traditionally employed, research is expanding to include other transition metals and organocatalysts.

Recent studies have highlighted the potential of nickel-catalyzed phosphorylation, where various phenyl pivalates can be effectively coupled with H-phosphoryl compounds. organic-chemistry.org This method offers a valuable alternative to palladium-based systems. Additionally, the use of inexpensive and abundant metals as catalysts is a key goal for sustainable chemistry.

Organocatalysis has also emerged as a powerful strategy for the asymmetric synthesis of chiral phosphonates. mdpi.com Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, can facilitate enantioselective carbon-phosphorus bond formation, leading to the synthesis of optically active phosphonates with high stereocontrol. mdpi.com While this is particularly relevant for chiral derivatives, the principles of organocatalysis can also be applied to develop more efficient and selective non-asymmetric syntheses of this compound.

Future research in this area will likely involve:

The design and synthesis of novel ligands for transition metal catalysts to enhance their activity and selectivity.

The exploration of earth-abundant metal catalysts, such as iron, cobalt, and manganese.

The development of bifunctional catalysts that can promote multiple steps in a reaction sequence.

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, properties, and reactivity of this compound relies on the integration of advanced analytical and computational methods. While standard spectroscopic techniques like NMR and IR are routinely used for characterization, more advanced methods can provide deeper insights.

Detailed spectroscopic data for this compound itself is not extensively documented in publicly available literature. However, data for the closely related compound, Diethyl 4-methoxybenzylphosphonate, is available and can serve as a useful reference. nih.gov For instance, its mass spectrum shows characteristic fragmentation patterns, and its IR spectrum reveals key vibrational modes. nih.gov Future work should aim to fully characterize this compound using a comprehensive suite of spectroscopic techniques, including 2D NMR experiments, high-resolution mass spectrometry, and X-ray crystallography to determine its precise three-dimensional structure.

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for studying organophosphorus compounds. cookechem.com DFT calculations can be used to:

Predict spectroscopic properties, aiding in the interpretation of experimental data.

Elucidate reaction mechanisms and predict the feasibility of new synthetic routes.

Model the interactions of this compound with other molecules, which is crucial for understanding its potential applications.

The synergy between advanced spectroscopic characterization and high-level computational studies will be instrumental in advancing our fundamental understanding of this compound.

Expansion into Emerging Fields of Materials Science

Organophosphonates are gaining increasing attention in materials science due to their ability to form strong and stable bonds with metal oxides and other inorganic materials. rsc.org This property makes them excellent candidates for surface modification and the creation of novel organic-inorganic hybrid materials. rsc.orgnih.gov

The phosphonate (B1237965) group can act as a robust anchoring group to modify the surfaces of materials like titania, zirconia, and silica. rsc.org This can be used to impart new functionalities to these materials, such as hydrophobicity, biocompatibility, or catalytic activity. For instance, phosphonate-rich organosilica layered hybrid materials have been shown to be effective for the uptake of heavy metal ions from water. nih.gov

The incorporation of this compound or its derivatives into polymer backbones is another promising area of research. This can lead to the development of new polymers with enhanced thermal stability, flame retardancy, or optical properties.

Future research directions in materials science could include:

The development of self-assembled monolayers of this compound on various substrates for applications in electronics and sensors.

The synthesis of metal-organic frameworks (MOFs) incorporating this compound as a linker, leading to materials with tailored porosity and functionality.

The creation of novel composite materials with enhanced mechanical or thermal properties.

Discovery of Novel Research Applications for this compound and its Derivatives

The structural features of this compound, particularly the presence of the phosphonate group and the methoxy-substituted aromatic ring, suggest a wide range of potential applications that are yet to be fully explored.

Phosphonates are known to be effective mimics of natural phosphates and can act as inhibitors of enzymes that process phosphate-containing substrates. acs.orgyoutube.com This opens up possibilities for the design of new therapeutic agents. The methoxy (B1213986) group can also be a site for further functionalization, allowing for the creation of a library of derivatives with diverse biological activities. Research in this area could lead to the discovery of new drug candidates for a variety of diseases.

Furthermore, the unique electronic and photophysical properties that can arise from the combination of the phosphonate and aryl moieties could be exploited in the development of new functional materials. For example, derivatives of this compound could find applications as:

Components of organic light-emitting diodes (OLEDs).

Fluorescent probes for the detection of metal ions or other analytes.

Building blocks for the synthesis of novel polymers with interesting optical or electronic properties.

The exploration of these and other potential applications will be a key driver of future research on this versatile compound and its derivatives.

Q & A

Q. What are the common synthetic routes for Diethyl 4-Methoxyphenylphosphonate?

this compound is typically synthesized via nucleophilic substitution or Arbuzov-type reactions. A standard method involves reacting 4-methoxyphenylmagnesium bromide with diethyl chlorophosphate under anhydrous conditions. Alternative routes may use phosphonylation of 4-methoxybenzene derivatives with triethyl phosphite in the presence of a Lewis acid catalyst. Reaction optimization often requires inert atmospheres (e.g., nitrogen) and dry solvents like THF or dichloromethane .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/³¹P NMR : To confirm the presence of the phosphonate group (δ ~20–30 ppm in ³¹P NMR) and methoxy protons (δ ~3.8 ppm in ¹H NMR).
  • IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch).
  • Mass Spectrometry (EI/ESI) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated in studies of analogous phosphonate derivatives .

Q. What safety precautions are necessary when handling this compound?

Based on SDS guidelines for similar phosphonates:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What are the primary research applications of this compound?

It serves as:

  • A building block in synthesizing bioactive molecules (e.g., α-aminophosphonates with antimicrobial properties).
  • A ligand precursor in coordination chemistry for metal complexes.
  • A substrate for studying phosphorylation reactions in organic chemistry .

Q. How is purity assessed using chromatographic methods?

HPLC (C18 column, acetonitrile/water mobile phase) or GC (capillary column, FID detection) are standard. Purity >95% is typically required for research-grade material, validated by comparison with commercial standards or via spiking experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Use a full factorial design to evaluate variables:

  • Catalyst : Lewis acids like BF₃·Et₂O improve electrophilic activation.
  • Solvent polarity : Non-polar solvents (toluene) favor Arbuzov reactions, while polar aprotic solvents (DMF) enhance nucleophilic substitutions.
  • Temperature : 80–110°C is optimal for most routes. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How to resolve discrepancies between crystallographic data and computational models?

  • Compare experimental X-ray data (e.g., bond lengths, angles) with DFT calculations (B3LYP/6-311G** basis set).
  • Adjust computational parameters (solvent effects, dispersion corrections) to align with observed crystal packing.
  • Validate using Hirshfeld surface analysis to identify non-covalent interactions (e.g., hydrogen bonding) that may distort geometry .

Q. How to analyze and mitigate side reactions during synthesis?

  • Byproduct identification : Use LC-MS or ²D NMR to detect intermediates (e.g., hydrolyzed phosphonic acids).
  • Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy.
  • Quenching protocols : Add aqueous NaHCO₃ to terminate reactions and minimize hydrolysis .

Q. What computational methods predict the compound’s reactivity in phosphorylation reactions?

  • Fukui indices (calculated via Gaussian 09) identify nucleophilic/electrophilic sites.
  • Transition state modeling (using QM/MM) elucidates reaction pathways.
  • Solvent accessibility simulations (e.g., COSMO-RS) predict solvation effects on reactivity .

Q. How to design experiments for studying coordination chemistry with this compound?

  • Ligand screening : React with transition metals (e.g., Cu²⁺, Pd²⁺) in varying stoichiometries.
  • Spectroscopic analysis : Use UV-Vis (d-d transitions) and EPR (for paramagnetic complexes).
  • Stability tests : Assess ligand exchange rates in different pH conditions via ³¹P NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-Methoxyphenylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-Methoxyphenylphosphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.